Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate
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Overview
Description
Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate is an organic compound characterized by the presence of a dichlorophenyl group attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: An analogue with similar structural features but different pharmacological properties.
N-(3,4-Dichlorophenyl)methyl oxamic acid: Another compound with a dichlorophenyl group, used in different applications.
Uniqueness
Methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
78860-85-2 |
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Molecular Formula |
C11H8Cl2O3 |
Molecular Weight |
259.08 g/mol |
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H8Cl2O3/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-6H,1H3 |
InChI Key |
FUNDSVHOXPGKRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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